Superior Photorelease Efficiency: Stoichiometric HNO Generation vs. Competing Pathway in Analogues
A photoactivatable HNO donor incorporating the (6-hydroxynaphthalen-2-yl)methyl (6,2-HNM) photocage and a trifluoromethanesulfonamidoxy group stoichiometrically generates nitroxyl (HNO) with an approximate yield of 98% under neutral pH conditions [1]. In contrast, the methanesulfonamidoxy analogue, which lacks this specific photocage structure, primarily undergoes undesired N–O bond cleavage, leading to significantly lower or negligible HNO release [1].
| Evidence Dimension | HNO Release Yield |
|---|---|
| Target Compound Data | ~98% |
| Comparator Or Baseline | Methanesulfonamidoxy analogue (primarily N-O bond cleavage) |
| Quantified Difference | Qualitative switch from undesired N-O cleavage to stoichiometric (~98%) HNO release |
| Conditions | Neutral pH, photolysis |
Why This Matters
This quantitative, near-complete conversion to the desired bioactive molecule (HNO) makes 6,2-HNM-based donors uniquely suited for applications requiring precise spatiotemporal control and high purity of HNO, which is not achievable with close structural analogues.
- [1] Zhou, Y., Cink, R. B., Seed, A. J., Simpson, M. C., Sampson, P., & Brasch, N. E. (2019). Stoichiometric Nitroxyl Photorelease Using the (6-Hydroxy-2-naphthalenyl)methyl Phototrigger. Organic Letters, 21(4), 1054–1057. https://doi.org/10.1021/acs.orglett.8b04099 View Source
